2-(Bromomethyl)-6-methoxynaphthalene
Overview
Description
2-(Bromomethyl)-6-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene. One common method is to react 6-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the benzylic position to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxynaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of 2-formyl-6-methoxynaphthalene or 2-carboxy-6-methoxynaphthalene.
Reduction: Formation of 2-methyl-6-methoxynaphthalene.
Scientific Research Applications
2-(Bromomethyl)-6-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used to synthesize biologically active molecules, potentially leading to new drugs or therapeutic agents.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Agrochemicals: The compound can be a precursor for the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxynaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific molecular targets and pathways involved would depend on the context of its use, such as in drug synthesis or material development.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxynaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring, offering different reactivity and applications.
Uniqueness
2-(Bromomethyl)-6-methoxynaphthalene is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUQKLPHTYIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434587 | |
Record name | 2-bromomethyl-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73022-40-9 | |
Record name | 2-bromomethyl-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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